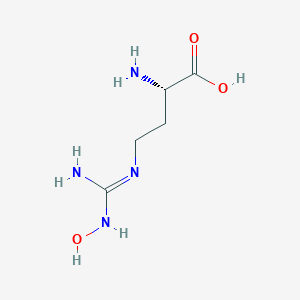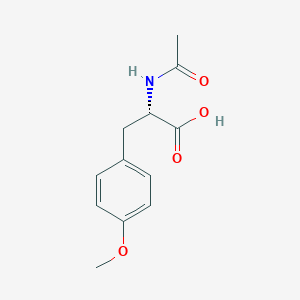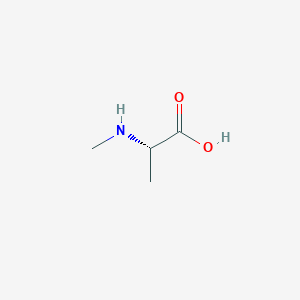
N-Methyl-DL-Alanin
Übersicht
Beschreibung
N-Methyl-DL-alanine is an amino acid with the empirical formula C4H9NO2 . It may be used in studies of amino acid transport mechanisms such as trans-stimulation . Additionally, N-Methylalanine may be used in the construction of peptide and protein analogues for use in drug or antibiotic design and development .
Synthesis Analysis
The synthesis of N-Methyl-DL-alanine involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). The NCAs are divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) . The use of both monomer types offers different mechanistic features and results in a multitude of functional materials .Molecular Structure Analysis
The molecular weight of N-Methyl-DL-alanine is 103.12 . The SMILES string representation is CNC©C(O)=O . The InChI representation is 1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7) .Chemical Reactions Analysis
The ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) is a key reaction in the synthesis of N-Methyl-DL-alanine . The polymerization and the resulting polymers are tremendously affected by the steric demand of both the initiators and the monomers, while electronic effects seem to have only minor influences .Wissenschaftliche Forschungsanwendungen
Biochemische Forschung
N-Methyl-DL-Alanin: wird in der biochemischen Forschung verwendet, um die Mechanismen des Aminosäuretransports zu untersuchen. Es dient als Substrat in Trans-Stimulationsexperimenten, die entscheidend sind, um zu verstehen, wie Zellen Aminosäuren aufnehmen und ihr internes Gleichgewicht aufrechterhalten .
Arzneimittelentwicklung und -forschung
Diese Verbindung ist entscheidend für die Konstruktion von Peptid- und Proteinanaloga. Durch den Ersatz von This compound anstelle von normalem Alanin können Forscher die Auswirkungen auf die Struktur und Funktion von Peptiden untersuchen, was für die Entwicklung und Entwicklung neuer Medikamente und Antibiotika unerlässlich ist .
Wirkmechanismus
Target of Action
N-Methyl-DL-alanine is a derivative of the amino acid alanine. It is known to interact with various targets in the body, including amino acid transport mechanisms . These transport mechanisms play a crucial role in the absorption and distribution of amino acids, which are essential for protein synthesis and other metabolic processes.
Mode of Action
It is known to interact with amino acid transport mechanisms, potentially influencing the uptake and distribution of other amino acids . This interaction could lead to changes in the availability of certain amino acids, thereby affecting various physiological processes.
Biochemical Pathways
N-Methyl-DL-alanine may be involved in several biochemical pathways. For instance, it is known to interact with the glutamine metabolic pathway , which plays a key role in cell biosynthesis and bioenergetics. Glutamine metabolism is particularly important in cancer cell survival, making it a potential target for therapeutic interventions .
Pharmacokinetics
Its molecular weight is 10312 , which could influence its absorption and distribution in the body
Result of Action
The result of N-Methyl-DL-alanine’s action could vary depending on its concentration and the specific biochemical pathways it interacts with. For instance, it may influence the availability of certain amino acids by interacting with their transport mechanisms . This could potentially affect protein synthesis and other metabolic processes.
Safety and Hazards
Zukünftige Richtungen
N-Methyl-DL-alanine may be used in studies of amino acid transport mechanisms such as trans-stimulation . It may also be used in the construction of peptide and protein analogues for use in drug or antibiotic design and development . This suggests potential future applications in the field of drug design and development.
Eigenschaften
IUPAC Name |
2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFAOVXKHJXLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40902458 | |
| Record name | NoName_1701 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40902458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28413-45-8 | |
| Record name | Potassium N-methylalaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.540 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the substrate specificity of enzymes that interact with N-Methyl-DL-alanine?
A1: N-Methyl-DL-alanine can be oxidized by sarcosine oxidase, an enzyme found in various microorganisms. Research indicates that while sarcosine (N-methylglycine) is the preferred substrate, this enzyme also acts upon N-Methyl-DL-alanine, albeit to a lesser extent. [, ] Studies on a sarcosine oxidase of Streptomyces origin revealed that the enzyme had a higher affinity for N-methyl-L-leucine and N-methyl-DL-alanine compared to N-methyl-DL-valine, indicating some degree of substrate selectivity. []
Q2: How does N-Methyl-DL-alanine influence the conformation of polypeptides?
A2: When incorporated into polypeptide chains, N-Methyl-DL-alanine can significantly impact polymer structure. Research shows that poly(N-methyl-DL-alanine) can undergo conformational transitions in the presence of trifluoroacetic acid (TFA). [] This transition involves a shift from an ordered helical structure with trans amide bonds to a disrupted structure exhibiting both cis and trans amide conformations along the polypeptide backbone. []
Q3: Are there any known instances where N-Methyl-DL-alanine impacts enzymatic activity in biological systems?
A3: Yes, studies on the isolated perfused rat pancreas have shown that N-Methyl-DL-alanine can selectively stimulate the cellular efflux of 2-methylaminoisobutyric acid (MeAIB), a non-metabolized analog of system A amino acid transport. [] This suggests that N-Methyl-DL-alanine may interact with specific amino acid transporter systems, potentially influencing the transport and availability of other amino acids within pancreatic cells. []
Q4: Can you elaborate on the metabolic implications of N-Methyl-DL-alanine observed in animal models?
A4: Research using a piglet model of enterotoxigenic Escherichia coli infection demonstrated a decreased serum level of N-Methyl-DL-alanine in diarrheal piglets compared to healthy controls. [] This suggests a potential disruption in amino acid metabolism pathways during infection. Interestingly, recovered piglets showed a restoration of N-Methyl-DL-alanine levels, highlighting its potential relevance in the recovery process. [] Further research is needed to elucidate the precise metabolic pathways involved.
Q5: Has N-Methyl-DL-alanine been investigated as a potential biomarker for any specific conditions?
A5: While not yet a widely established biomarker, alterations in N-Methyl-DL-alanine levels have been observed in specific disease models. For instance, a study utilizing gas chromatography-mass spectrometry to analyze plasma metabolomics in a septic rat model found significantly reduced plasma levels of N-Methyl-DL-alanine compared to sham controls. [] This finding suggests a potential role for this amino acid derivative in the metabolic dysregulation associated with sepsis.
Q6: What analytical techniques are commonly employed for the detection and quantification of N-Methyl-DL-alanine?
A6: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely used for identifying and quantifying N-Methyl-DL-alanine in complex biological samples, such as plasma. [] This method allows for the separation and precise measurement of N-Methyl-DL-alanine levels, contributing to a better understanding of its metabolic significance in both health and disease states.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



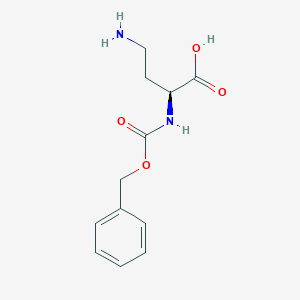

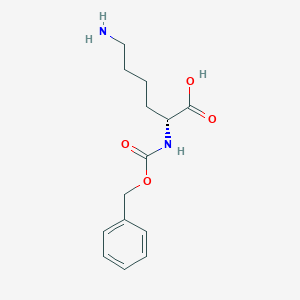
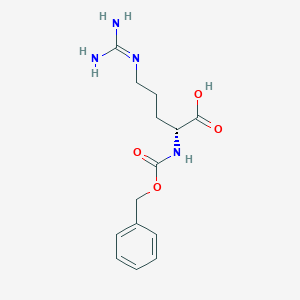
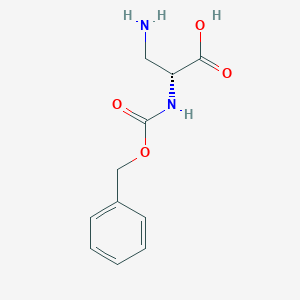
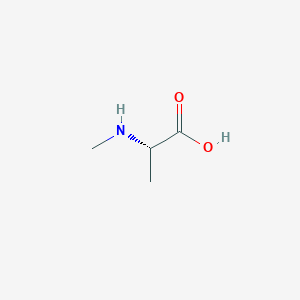
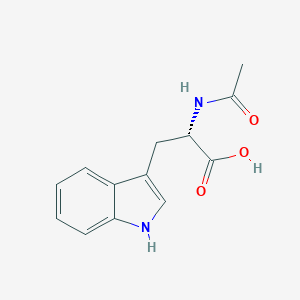

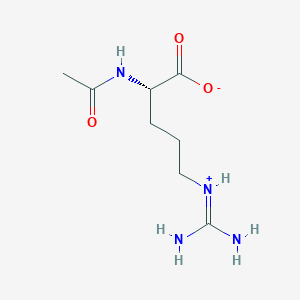
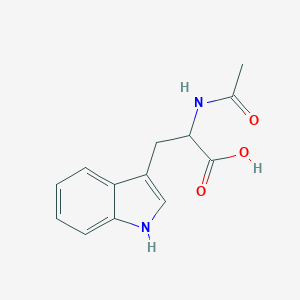
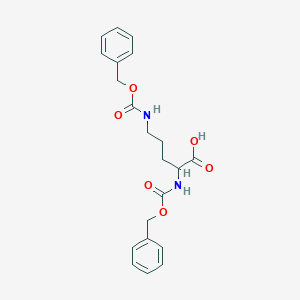
![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
